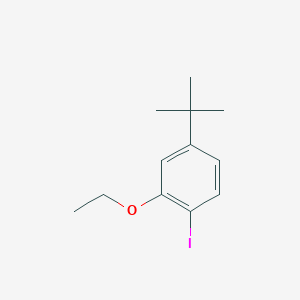

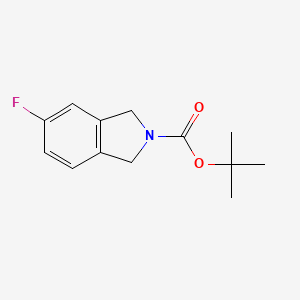

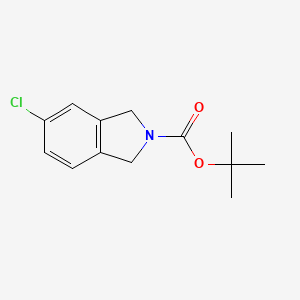

5-Methoxyquinolin-3-amine

Übersicht

Beschreibung

5-Methoxyquinolin-3-amine is a chemical compound that is part of the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 5-Methoxyquinolin-3-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of related quinoline derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of methoxylated tetrahydroisoquinolinium derivatives is achieved by starting with compounds such as N-methyl-laudanosine and N-methyl-noscapine, followed by modifications to introduce methoxy groups and quaternary ammonium moieties . Another example is the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, which involves a relay compound and a series of reactions including chlorination and treatment with ammonia . Additionally, the synthesis of 1-methoxyisoquinoline-3,4-diamine and its derivatives is described, showcasing the use of one-carbon bridging units to create complex imidazo[4,5-c]isoquinoline systems .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. Substituents such as methoxy groups and amino groups are introduced at various positions on the quinoline core to modulate the compound's properties and biological activity. For example, the presence of methoxy groups at specific positions on the tetrahydroisoquinolinium derivatives affects their affinity for apamin-sensitive binding sites . The structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis, indicating the importance of structural confirmation in the study of these compounds .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions that are crucial for their synthesis and functionalization. The 1,4-addition reactions of amines to quinones, as seen in the synthesis of 7-amino-5,8-isoquinolinediones, are examples of such reactions . The Diels-Alder reaction is another important reaction that introduces additional ring systems to the quinoline core . The nucleophilic displacement of methoxy groups to introduce other substituents is also a key reaction in the modification of quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the lipophilicity of the tetrahydroisoquinolinium derivatives is affected by the size of the substituents, which in turn influences their binding affinity . The electrochemical behavior of 5,8-isoquinolinediones, including their half-wave potentials, is affected by the substituents present on the quinone system . These properties are important for understanding the reactivity and potential applications of these compounds in medicinal chemistry and other fields.

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antitumor Properties

5-Methoxyquinolin-3-amine derivatives show promising antiproliferative and antitumor activities. Compounds containing 5-amino-6-methoxyquinoline exhibited significant antiproliferative activity against various cancer cell lines and demonstrated microtubule destabilizing potency (Lee et al., 2011). Another study found that 5-substituted-1,3,4-thiadiazole-2-amine derivatives showed DNA protective ability against oxidative stress and strong antimicrobial activity (Gür et al., 2020).

Chemosensor Applications

5-Methoxyquinolin-3-amine derivatives have been utilized in the development of chemosensors. A study highlighted the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective sensor for cadmium, useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of Complex Molecules

5-Methoxyquinolin-3-amine has been employed in the synthesis of complex molecules. For instance, it was used as a directing group in the palladium-catalyzed intramolecular amination of unactivated γ C(sp3)-H bonds, providing access to complex pyrrolidones (He et al., 2013).

Fluorescence Properties

Research on 3-hydroxyquinolin-4(1H)-one derivatives, including those starting from 3-amino-4-(methoxycarbonyl)benzoic acid, explored their fluorescence properties, highlighting potential applications in biomedical analysis (Kadrić et al., 2014).

Biological Activity

The biological activities of 5-methoxyquinolin-3-amine derivatives have been explored, with findings indicating potential anti-Mycobacterium phlei activity (Bai et al., 2012).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 5-Methoxyquinolin-3-amine are not mentioned in the search results, there is a general interest in the medicinal potential and pharmacological applications of quinoline motifs . This could pave the way for novel drug development and open new opportunities for medicinal chemists to access more biomolecular quinolines for future drug development .

Eigenschaften

IUPAC Name |

5-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYAIYLNPHLPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732210 | |

| Record name | 5-Methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyquinolin-3-amine | |

CAS RN |

881668-93-5 | |

| Record name | 5-Methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.